![molecular formula C14H8F3N3O B1418202 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol CAS No. 573675-81-7](/img/structure/B1418202.png)
7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol
Overview
Description
Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . It’s used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives has been a topic of research in the agrochemical and pharmaceutical industries . For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied . They are used in the synthesis of various agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis
TFMP derivatives have unique physical and chemical properties due to the presence of the fluorine atom and the pyridine moiety .Scientific Research Applications
1. Synthesis and Biological Activities
A study by Aly et al. (2018) explored the synthesis of various 4(3H)-quinazolinones containing the pyridine moiety, including compounds similar to 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol. The synthesized compounds were evaluated for their anticonvulsant, analgesic, antitumor, and antimicrobial activities, showcasing the chemical's potential in diverse biological applications (Aly, Basyouni, Mohamed, El-bayouki, & Abbas, 2018).
2. Antimicrobial and Antitumor Properties
The research conducted by Hisano et al. (1976) showed that certain 4(3H)-quinazolinones demonstrate effectiveness against various gram-positive bacteria. This suggests potential antimicrobial applications for derivatives of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol (Hisano, Ichikawa, Muraoka, Yabuta, Kido, & Shibata, 1976).
3. Anti-Influenza A Virus Properties
Liu et al. (2015) synthesized a series of 2-pyridinyl-3-substituted-4(3H)-quinazolinones and evaluated their anti-influenza A virus activities. The compounds, including analogs of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol, demonstrated potent activity, offering an alternative approach to tackling influenza drug resistance (Liu, Wang, Jiang, Wan, Zhang, Yu, & Jiang, 2015).
4. Anticancer Activity
A study by Joseph et al. (2010) on quinazolinone compounds, including derivatives of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol, revealed their potential anticancer activity. They synthesized various thiadiazol substituted quinazolin-4-(3H)-ones and tested their efficacy against human cervical cancer cells, demonstrating significant antitumor properties (Joseph, Pai, Srinivasan, Kedar, Thomas, Jessy, & Singla, 2010).
Future Directions
properties
IUPAC Name |
7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)10-2-1-5-18-12(10)8-3-4-9-11(6-8)19-7-20-13(9)21/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXRHFEOHUNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)NC=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



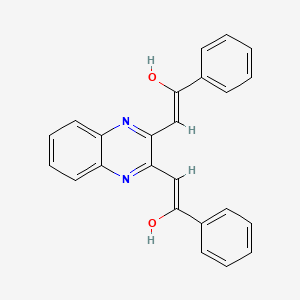
![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)
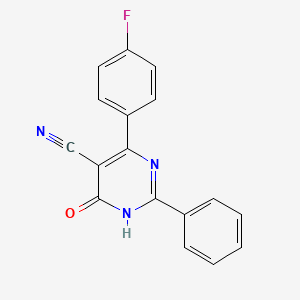
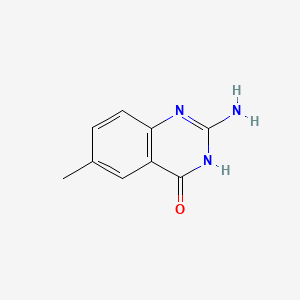
![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)
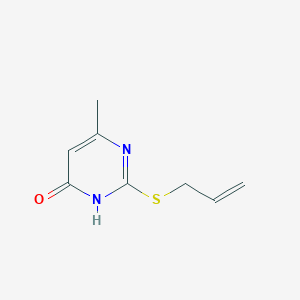
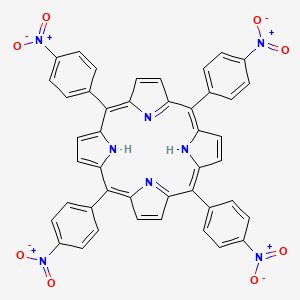
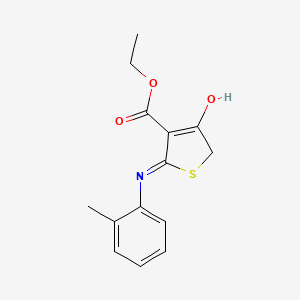
![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)
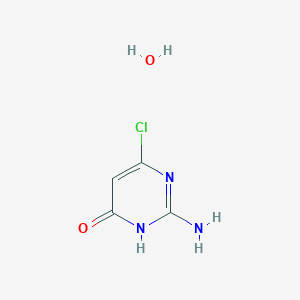
![1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-](/img/structure/B1418137.png)
![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)
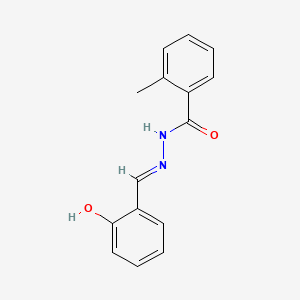
![1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B1418142.png)